Chromophore (Thr-Leu-Gly)
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Overview
Description
Chromophore (Thr-Leu-Gly) is a tripeptide chromophore found in certain fluorescent proteins, such as green fluorescent proteins. The chromophore is formed through a series of post-translational modifications of the protein backbone, resulting in a structure that can absorb and emit light. This property makes it highly valuable in various scientific and industrial applications, particularly in the fields of biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chromophore (Thr-Leu-Gly) involves the cyclization of the protein backbone, followed by oxidation and dehydration reactions. The primary structure of the chromophore consists of the amino acids threonine, leucine, and glycine. The cyclization reaction forms an imidazolone ring, which is crucial for the chromophore’s fluorescent properties .
Industrial Production Methods: Industrial production of Chromophore (Thr-Leu-Gly) typically involves recombinant DNA technology. Genes encoding the fluorescent protein are inserted into bacterial or yeast cells, which then express the protein. The protein is subsequently purified, and the chromophore is formed through post-translational modifications within the protein structure .
Chemical Reactions Analysis
Types of Reactions: Chromophore (Thr-Leu-Gly) undergoes several types of chemical reactions, including:
Oxidation: The formation of the chromophore involves the oxidation of the threonine residue.
Cyclization: The cyclization of the protein backbone is a key step in the formation of the imidazolone ring.
Dehydration: Dehydration reactions are involved in stabilizing the chromophore structure.
Common Reagents and Conditions:
Oxidizing Agents: Molecular oxygen is commonly involved in the oxidation steps.
Cyclization Conditions: The cyclization reaction is facilitated by the protein’s tertiary structure, which brings the necessary residues into close proximity.
Dehydration Conditions: Dehydration typically occurs under physiological conditions within the protein environment.
Major Products: The major product of these reactions is the mature chromophore, which exhibits fluorescence upon excitation with visible light .
Scientific Research Applications
Chromophore (Thr-Leu-Gly) has a wide range of scientific research applications, including:
Biochemistry: Used as a fluorescent marker to study protein localization and interactions within cells.
Molecular Biology: Employed in techniques such as fluorescence resonance energy transfer (FRET) to monitor molecular interactions in real-time.
Industry: Applied in the development of biosensors and diagnostic tools for detecting various biomolecules.
Mechanism of Action
The mechanism of action of Chromophore (Thr-Leu-Gly) involves the absorption of light, which excites the chromophore to a higher energy state. Upon returning to the ground state, the chromophore emits light, resulting in fluorescence. The molecular targets and pathways involved include the protein’s tertiary structure, which stabilizes the chromophore and facilitates its fluorescent properties .
Comparison with Similar Compounds
Chromophore (Ser-Tyr-Gly): Found in green fluorescent proteins, this chromophore has a similar structure but different amino acid composition.
Chromophore (Met-Tyr-Gly): Another variant with methionine instead of threonine, exhibiting different spectral properties.
Uniqueness: Chromophore (Thr-Leu-Gly) is unique due to its specific amino acid composition, which results in distinct fluorescent properties. The presence of leucine instead of tyrosine or methionine alters the chromophore’s absorption and emission spectra, making it suitable for specific applications where other chromophores may not be as effective .
Properties
Molecular Formula |
C12H21N3O4 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-[2-(1-amino-2-hydroxypropyl)-2-hydroxy-4-(2-methylpropyl)-5-oxoimidazol-1-yl]acetaldehyde |
InChI |
InChI=1S/C12H21N3O4/c1-7(2)6-9-11(18)15(4-5-16)12(19,14-9)10(13)8(3)17/h5,7-8,10,17,19H,4,6,13H2,1-3H3 |
InChI Key |
WOCXRZLDLXIZRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(N(C1=O)CC=O)(C(C(C)O)N)O |
Origin of Product |
United States |
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